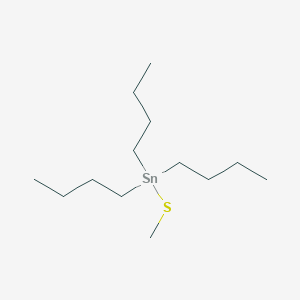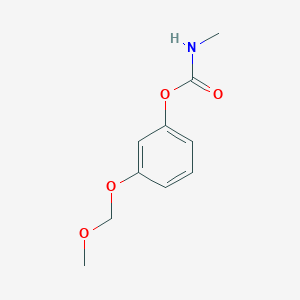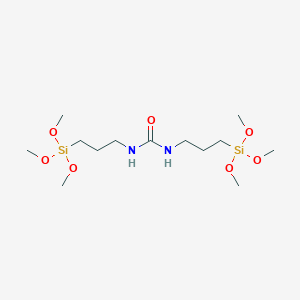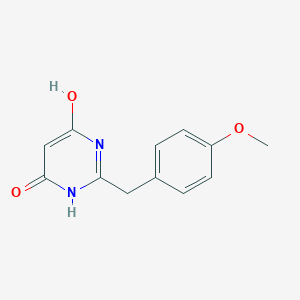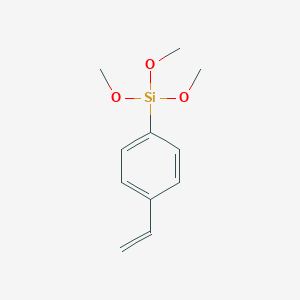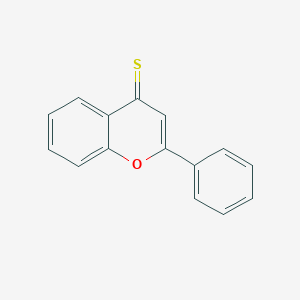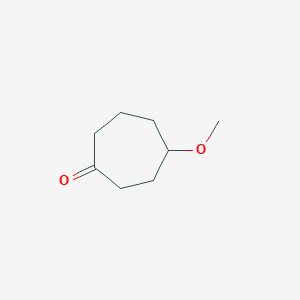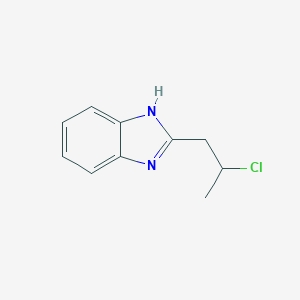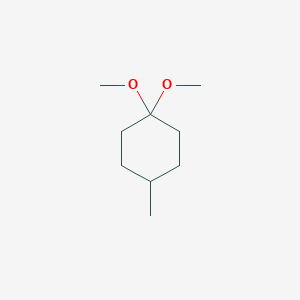
1,1-Dimethoxy-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-4-methylcyclohexane, also known as DMCM, is a cyclic chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a colorless liquid with a faint odor that is soluble in water and organic solvents. It is commonly used as a sedative and anesthetic in laboratory experiments due to its ability to induce sleep and reduce anxiety.
Mechanism Of Action
The exact mechanism of action of 1,1-Dimethoxy-4-methylcyclohexane is not fully understood, but it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of neurons in the brain, and 1,1-Dimethoxy-4-methylcyclohexane is thought to enhance the activity of this receptor, leading to sedation and anxiolysis.
Biochemical And Physiological Effects
1,1-Dimethoxy-4-methylcyclohexane has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure, as well as decrease respiration rate. It also has a muscle relaxant effect, making it useful in surgical procedures.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-Dimethoxy-4-methylcyclohexane in laboratory experiments is its ability to induce sleep and reduce anxiety in animals. This makes it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety. However, 1,1-Dimethoxy-4-methylcyclohexane has some limitations as well. It has a relatively short duration of action, which can make it difficult to use in longer experiments. It also has a narrow therapeutic window, meaning that it can be toxic at higher doses.
Future Directions
There are a number of future directions for research on 1,1-Dimethoxy-4-methylcyclohexane. One area of interest is in developing new analogs of 1,1-Dimethoxy-4-methylcyclohexane that have improved pharmacological properties, such as longer duration of action and a wider therapeutic window. Another area of interest is in studying the effects of 1,1-Dimethoxy-4-methylcyclohexane on different types of animals, including humans. Finally, there is interest in studying the potential therapeutic uses of 1,1-Dimethoxy-4-methylcyclohexane, such as in the treatment of anxiety disorders or sleep disorders.
Synthesis Methods
1,1-Dimethoxy-4-methylcyclohexane can be synthesized through the reaction of 4-methylcyclohexanone and methanol in the presence of an acid catalyst. The reaction yields 1,1-Dimethoxy-4-methylcyclohexane as the primary product, along with small amounts of other byproducts.
Scientific Research Applications
1,1-Dimethoxy-4-methylcyclohexane has been widely used in scientific research as a sedative and anesthetic for animal studies. It has been shown to induce sleep and reduce anxiety in animals, making it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety.
properties
CAS RN |
18349-20-7 |
|---|---|
Product Name |
1,1-Dimethoxy-4-methylcyclohexane |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,1-dimethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(OC)OC |
Canonical SMILES |
CC1CCC(CC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



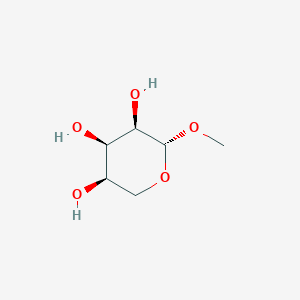
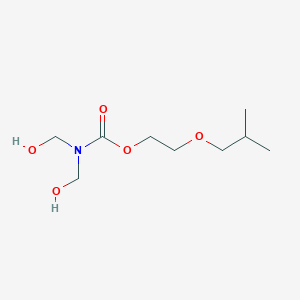
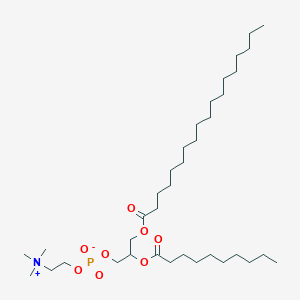
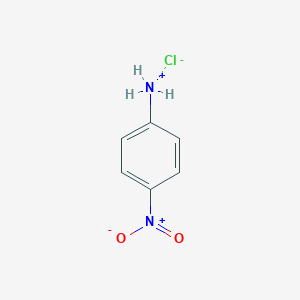
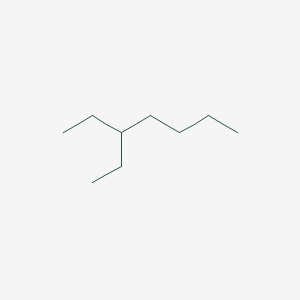
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
